2-甲氧基-4-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶

描述

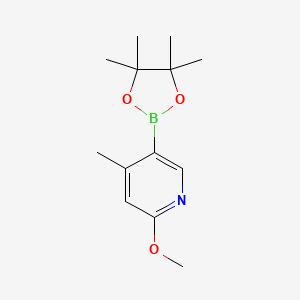

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C13H20BNO3 and its molecular weight is 249.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

该化合物是重要的有机合成中间体 . 它可以通过亲核反应和酰胺化反应合成 . 它因其在各种转化过程中具有高度稳定性、低毒性和高反应性而特别有用 .

药物合成

在药物的有机合成中,通常使用像这种硼酸化合物来保护二醇 . 它们被用于氨基酸的不对称合成、狄尔斯-阿尔德反应和铃木偶联反应 .

酶抑制剂

硼酸化合物通常用作酶抑制剂或特异性配体药物 . 它们在药学和生物学中具有广泛的应用 .

抗癌药物

除了治疗肿瘤和微生物感染外,硼酸化合物还可以用于治疗抗癌药物 . 它们已被广泛用于癌症治疗中的硼中子俘获疗法和反馈控制药物运输聚合物 .

荧光探针

硼酸化合物还可以用作荧光探针,以识别过氧化氢、糖类、铜和氟离子以及儿茶酚胺 .

刺激响应型药物载体

硼酸酯键因其构建条件简单、生物相容性好以及能够响应生物体中pH、葡萄糖和ATP等各种微环境变化而被广泛用于构建刺激响应型药物载体 . 基于硼酸酯键的药物载体类型包括药物-聚合物偶联、聚合物胶束、线性-超支化聚合物和介孔二氧化硅 . 它们不仅可以负载抗癌药物,还可以递送胰岛素和基因 .

新型共聚物的合成

它被用于基于苯并噻二唑和富电子芳烃单元的新型共聚物的合成、光学和电化学性质 .

控制药物释放

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s solubility, stability, and interactions with its targets.

生物活性

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS Number: 1093951-66-6

- Molecular Formula: C13H20BNO3

- Molecular Weight: 249.11 g/mol

Biological Activity Overview

The biological activity of 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been investigated in various studies. The compound exhibits several pharmacological effects including anti-inflammatory and potential anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in vitro. |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Enzyme Inhibition | Inhibits specific kinases involved in cancer progression (e.g., DYRK1A). |

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is involved in various cellular processes including cell proliferation and differentiation .

- Reduction of Cytokine Production : In studies involving microglial cells (BV2), the compound significantly decreased the production of nitric oxide (NO) and interleukin-6 (IL-6), suggesting a robust anti-inflammatory effect .

- Cytotoxicity Against Cancer Cells : The compound demonstrated selective cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) while showing lesser effects on non-cancerous cells . This selectivity indicates a potential therapeutic window for cancer treatment.

Case Study 1: DYRK1A Inhibition

Case Study 2: Anti-inflammatory Effects in BV2 Cells

Another study assessed the anti-inflammatory effects of the compound in BV2 microglial cells. Treatment with the compound resulted in a marked reduction in NO and IL-6 levels at concentrations as low as 1 µM. This study highlights the potential use of the compound in treating neuroinflammatory conditions .

属性

IUPAC Name |

2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-9-7-11(16-6)15-8-10(9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSVCXVTPBAUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733749 | |

| Record name | 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093951-66-6 | |

| Record name | 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-4-methylpyridine-3-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。